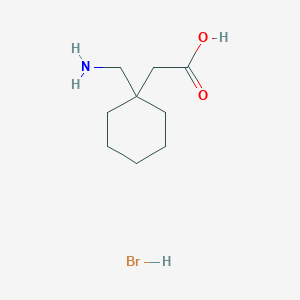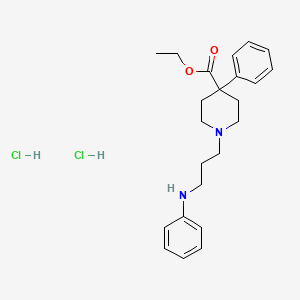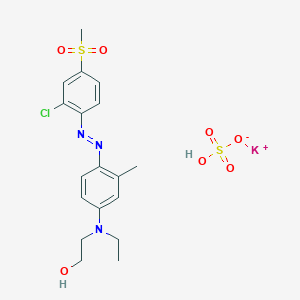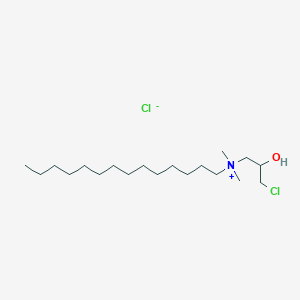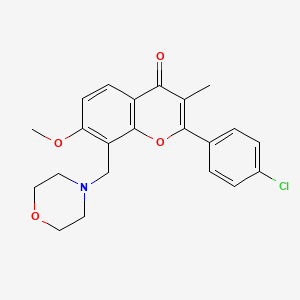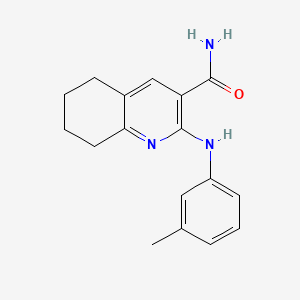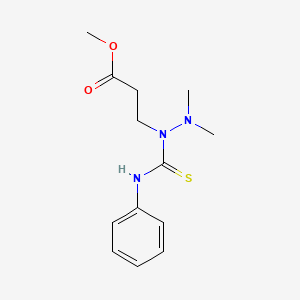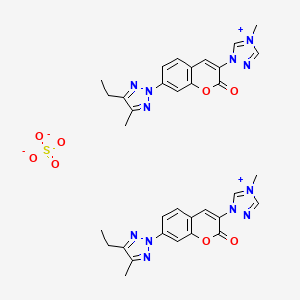
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is a complex organic compound that belongs to the class of alkaloid cardenolides. These compounds are known for their cardiotonic and antiarrhythmic properties. The combination of strophanthidine and ajmaline in this compound aims to harness the beneficial effects of both molecules, making it a subject of interest in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves multiple steps. Initially, strophanthidine is acylated with bromoacetyl bromide to form an intermediate haloacetyl derivative. This intermediate is then reacted with ajmaline, which selectively reacts at the N(b) atom due to its increased reactivity . The final product is obtained by methylation of the resulting compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different pharmacological properties, making them useful for further research .
Applications De Recherche Scientifique
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential as a cardiotonic and antiarrhythmic agent.
Mécanisme D'action
The mechanism of action of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves its interaction with sodium channels in cardiac cells. Ajmaline, a component of the compound, is known to block sodium channels, thereby altering the shape and threshold of cardiac action potentials. This results in its antiarrhythmic effects . The strophanthidine component enhances cardiotonic activity by promoting calcium ion binding to biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ajmaline: A well-known antiarrhythmic agent.
Strophanthidin: A cardiotonic glycoside.
Digitoxigenin: Another cardiotonic glycoside with similar properties.
Uniqueness
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is unique due to its combined cardiotonic and antiarrhythmic properties. The presence of both strophanthidine and ajmaline in a single molecule allows it to exert dual effects, making it more effective in treating certain cardiac conditions compared to its individual components .
Propriétés
Numéro CAS |
83036-86-6 |
|---|---|
Formule moléculaire |
C67H88Br2N4O11 |
Poids moléculaire |
1285.2 g/mol |
Nom IUPAC |
[16-[2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;dibromide |
InChI |
InChI=1S/C67H88N4O11.2BrH/c1-7-36-38-25-46-57-65(42-13-9-11-15-44(42)68(57)5)27-48(54(38)59(65)75)70(46,61(36)77)30-52(73)81-35-19-21-63(3)34(24-35)17-18-41-40(63)20-22-64(4)56(33-23-51(72)80-32-33)50(29-67(41,64)79)82-53(74)31-71-47-26-39(37(8-2)62(71)78)55-49(71)28-66(60(55)76)43-14-10-12-16-45(43)69(6)58(47)66;;/h9-16,23,34-41,46-50,54-62,75-79H,7-8,17-22,24-32H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BNHLNJNZDDKXHW-UHFFFAOYSA-L |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CC(C9C1=CC(=O)OC1)OC(=O)C[N+]12C3CC(C(C1O)CC)C1C2CC2(C3N(C3=CC=CC=C32)C)C1O)O)C)C)C1=CC=CC=C1N4C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


